molecular formula C17H19NO4S3 B2460269 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane CAS No. 1705101-85-4

4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Cat. No.: B2460269
CAS No.: 1705101-85-4
M. Wt: 397.52
InChI Key: SVVKZIFZVLIXSA-UHFFFAOYSA-N
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Description

4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a useful research compound. Its molecular formula is C17H19NO4S3 and its molecular weight is 397.52. The purity is usually 95%.
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Scientific Research Applications

Topically Active Carbonic Anhydrase Inhibitors

Research on benzo[b]thiophene-2-sulfonamide derivatives, closely related to the sulfonamide moiety in the compound of interest, has shown their potential utility as topically active inhibitors of ocular carbonic anhydrase, which could be beneficial in the treatment of glaucoma. These compounds, including 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester, have been highlighted for their potent ocular hypotensive activity, suggesting a similar potential for related sulfonamide compounds in ophthalmologic applications (Graham et al., 1989).

Antimicrobial Activity

Structurally diverse 2,3-dihydrobenzo[b][1,4]thiazepines with substituted phenyl groups, which share a similarity with the compound's thiazepane ring, have demonstrated antibacterial and antifungal activities. These activities were observed against a variety of bacterial and fungal strains, with some compounds showing comparable activity to established antimicrobials like ciprofloxacin and fluconazole (Kumar et al., 2013).

Farnesyltransferase Inhibition for Antitumor Activity

Research on tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepine derivatives, which share structural motifs with the target compound, have identified potent farnesyltransferase inhibitors with cellular activity and significant antitumor activity in preclinical models. This suggests potential research applications of the compound in exploring cancer treatment strategies (Hunt et al., 2000).

Synthesis of Cyclic Sulfonamides

Studies have demonstrated the synthesis of novel cyclic sulfonamides, which could have implications for the development of new therapeutic agents. The methodology and compounds such as hexahydrobenzo[d]isothiazole 1,1-dioxides could inform further research into the synthesis and potential applications of complex sulfonamides like the compound (Greig et al., 2001).

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-7-thiophen-2-yl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S3/c19-25(20,13-3-4-14-15(12-13)22-9-8-21-14)18-6-5-17(24-11-7-18)16-2-1-10-23-16/h1-4,10,12,17H,5-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVKZIFZVLIXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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